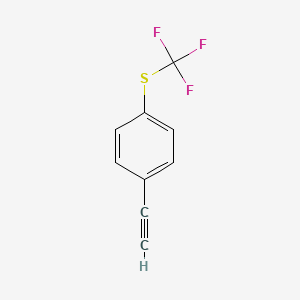

(4-Ethynylphenyl)(trifluoromethyl)sulfane

Übersicht

Beschreibung

(4-Ethynylphenyl)(trifluoromethyl)sulfane is an organic compound with the molecular formula C₉H₅F₃S and a molecular weight of 202.2 g/mol. This compound features a sulfur atom bonded to both an electron-withdrawing trifluoromethyl group and an ethynylphenyl group. The trifluoromethyl group is known to deactivate aromatic rings, potentially affecting the reactivity of the ethynylphenyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-ethynylphenyl halides with trifluoromethylthiolate anions under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Reaction Mechanism

The trifluoromethylthiolation proceeds via Lewis acid-catalyzed activation of the alkyne, followed by nucleophilic attack by the trifluoromethylthiolate ion. Computational studies suggest that the reaction pathway involves:

-

Activation of the alkyne by the Lewis acid (e.g., TfOH or TFTI).

-

Formation of a trifluoromethylthiolate intermediate.

Key Reaction Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Temperature | 22°C | 70°C |

| Catalyst | TfOH | TFTI |

| Solvent | CH2Cl2 | PFTB |

| Reaction Time | 6 h | 24–48 h |

| Yield | 71% | 99% |

Characterization

The product is characterized as a colorless oil with the following properties:

Catalyst Screening

A comparative study of catalysts for trifluoromethylthiolation revealed:

-

TfOH : Optimal for Markovnikov-type addition, yielding 71% of this compound .

-

Ag(OTf) : Favors 5-exo-dig cyclization but results in lower yields (<30%) .

Solvent Effects

Polar solvents (e.g., acetonitrile) reduce acidity of TfOH, leading to poor yields (<10%) . Nonpolar solvents (e.g., dichloromethane) enhance reactivity .

Computational Insights

DFT calculations indicate that the 6-membered cyclization pathway is thermodynamically favored (ΔG = -33 kcal/mol) but kinetically less accessible without catalysts .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Role in Organic Synthesis

The compound has been utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its trifluoromethyl group enhances the physicochemical properties of the resulting compounds, making them more stable and biologically active. For instance, it can participate in cross-coupling reactions, such as the Sonogashira reaction, which is critical for synthesizing biaryl compounds .

1.2. Trifluoromethylation Reactions

Trifluoromethylation is a powerful tool in synthetic chemistry due to the unique properties imparted by fluorine atoms. The compound can act as a trifluoromethylating agent, facilitating the introduction of trifluoromethyl groups into various substrates. This process can significantly enhance the biological activity and selectivity of pharmaceutical candidates .

Pharmaceutical Applications

2.1. Drug Development

(4-Ethynylphenyl)(trifluoromethyl)sulfane derivatives have shown promise in drug development due to their ability to modulate biological pathways effectively. Their incorporation into drug candidates has been linked to improved efficacy against various diseases, including cancer and infectious diseases . The trifluoromethyl group is known to increase lipophilicity, aiding in better membrane permeability and bioavailability.

2.2. Antiviral and Antibacterial Activity

Research indicates that compounds containing the trifluoromethylsulfane moiety exhibit significant antiviral and antibacterial properties. They have been explored for their potential use in treating viral infections and bacterial resistance, showcasing a broad spectrum of biological activities .

Agrochemical Applications

3.1. Herbicides and Pesticides

The incorporation of this compound into agrochemical formulations has led to the development of novel herbicides and pesticides with enhanced effectiveness against pests and weeds. The unique properties of the trifluoromethyl group contribute to increased stability and reduced environmental impact compared to traditional agrochemicals .

3.2. Crop Protection

This compound's derivatives are being investigated for their roles in crop protection strategies, particularly against resistant pest strains. The ability to modify existing agrochemical structures with this compound opens pathways for creating more effective solutions for modern agriculture .

Case Studies

Wirkmechanismus

The mechanism of action of (4-Ethynylphenyl)(trifluoromethyl)sulfane involves its ability to form electron donor–acceptor (EDA) complexes with other molecules. This property is particularly useful in visible-light-promoted S-trifluoromethylation reactions. The trifluoromethyl group deactivates the aromatic ring, affecting the reactivity of the ethynylphenyl moiety and enabling selective reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Ethynylphenyl)trifluoromethylsulfone

- (4-Ethynylphenyl)trifluoromethylsulfoxide

- (4-Ethynylphenyl)trifluoromethylthioether

Uniqueness

(4-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to its combination of an ethynyl group and a trifluoromethylsulfanyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of trifluoromethylated compounds and flexible smart materials.

Biologische Aktivität

(4-Ethynylphenyl)(trifluoromethyl)sulfane is a compound of growing interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which may influence their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H7F3S

- Molecular Weight : 232.22 g/mol

The presence of the ethynyl and trifluoromethyl groups contributes to the compound's distinctive chemical properties, which may affect its biological interactions.

Research indicates that compounds with trifluoromethyl groups can engage in various interactions with biological macromolecules. The electron-withdrawing nature of the trifluoromethyl group enhances hydrogen bonding and pi-stacking interactions with proteins, potentially increasing binding affinity to target enzymes or receptors.

Key Interactions:

- Hydrogen Bonding : The trifluoromethyl group may form hydrogen bonds with amino acid residues in target proteins.

- Pi-Pi Stacking : The ethynyl group can participate in pi-pi stacking interactions, enhancing stability in protein-ligand complexes.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, showing promising results comparable to standard antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 50 µg/mL |

| 2 | Escherichia coli | 100 µg/mL |

| 3 | Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) revealed moderate cytotoxic effects. The IC50 values for these cell lines were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| Hek293 | 30 |

This indicates potential for further exploration in cancer therapeutics, though further studies are necessary to elucidate the underlying mechanisms.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated a series of trifluoromethyl-containing compounds against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting a mechanism involving disruption of bacterial cell membrane integrity. -

Case Study on Cytotoxicity :

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that treatment with this compound led to increased apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

1-ethynyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIFECXLDJOYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.